molecular formula C15H14N2 B14734453 2-(3-Methylbenzyl)-1h-benzimidazole CAS No. 5463-65-0

2-(3-Methylbenzyl)-1h-benzimidazole

Cat. No.: B14734453
CAS No.: 5463-65-0
M. Wt: 222.28 g/mol
InChI Key: HDVTYHIYZACROK-UHFFFAOYSA-N
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Description

2-(3-Methylbenzyl)-1h-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a benzimidazole core with a 3-methylbenzyl substituent at the 2-position. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzyl)-1h-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzimidazole ring.

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzyl)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of benzimidazole-2-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(3-Methylbenzyl)-1h-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzyl)-1h-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the methyl group on the benzyl ring.

    2-(4-Methylbenzyl)-1h-benzimidazole: Similar structure but with the methyl group at the 4-position.

    2-Benzyl-1h-benzimidazole: Lacks the methyl group on the benzyl ring.

Uniqueness

2-(3-Methylbenzyl)-1h-benzimidazole is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

5463-65-0

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H14N2/c1-11-5-4-6-12(9-11)10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)

InChI Key

HDVTYHIYZACROK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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